![molecular formula C14H13BrN2O3 B14057732 Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[5,1-C][1,4]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[5,1-C][1,4]oxazine core makes this compound an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate typically involves multicomponent reactions and cyclization reactions. One common method is the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst, such as 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This reaction proceeds smoothly to produce the desired imidazo[5,1-C][1,4]oxazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and solvent selection to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazines: These compounds share the oxazine core and exhibit similar chemical properties and reactivity.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate is unique due to the presence of the bromophenyl group and the specific imidazo[5,1-C][1,4]oxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H13BrN2O3 |
|---|---|
Poids moléculaire |
337.17 g/mol |
Nom IUPAC |
methyl 1-(3-bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-14(18)13-16-12(9-3-2-4-10(15)7-9)11-8-20-6-5-17(11)13/h2-4,7H,5-6,8H2,1H3 |
Clé InChI |
BRVAPXZBRJYYJI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C2N1CCOC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


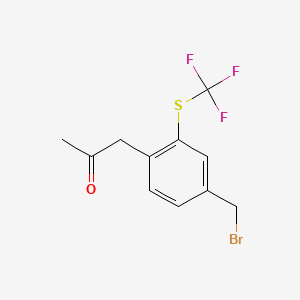

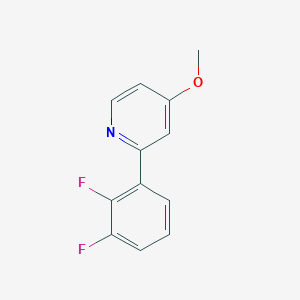

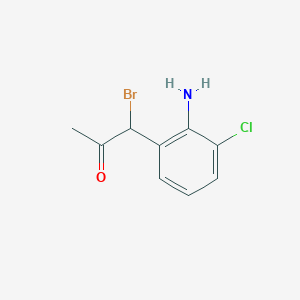
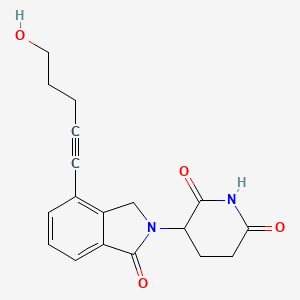
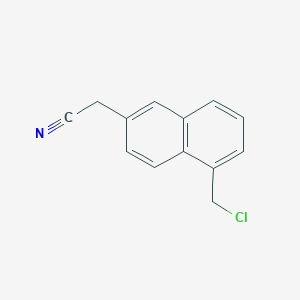
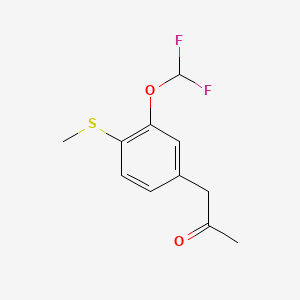

![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)



